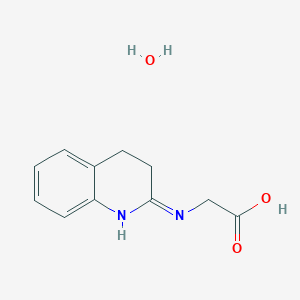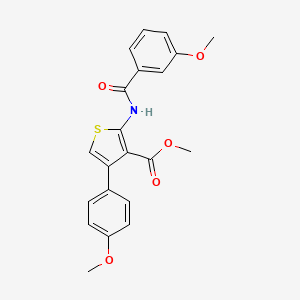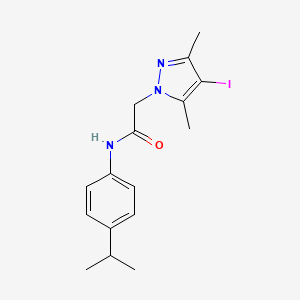![molecular formula C26H34N4O5 B6128374 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid](/img/structure/B6128374.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine and piperidine moiety linked through a methanone group, with an oxalic acid component.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine and piperidine rings, followed by their functionalization with the respective substituents. The final step involves the coupling of these two moieties through a methanone linkage and the addition of oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its structure suggests it could act as a ligand for certain receptors or enzymes.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer, this compound shares some structural similarities but differs in its applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer, it is used in the production of flexible plastics.
Uniqueness
What sets [4-(2,3-Dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid apart is its potential for diverse applications across multiple fields, from chemistry and biology to medicine and industry. Its unique structure allows for a wide range of chemical modifications and interactions with various biological targets.
Eigenschaften
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O.C2H2O4/c1-19-6-5-8-23(20(19)2)27-14-16-28(17-15-27)24(29)21-9-12-26(13-10-21)18-22-7-3-4-11-25-22;3-1(4)2(5)6/h3-8,11,21H,9-10,12-18H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKXPWDZCJPNID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=CC=N4)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide](/img/structure/B6128292.png)

![5-(4-chlorophenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6128304.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6128308.png)
![N-[2-(1-benzylpiperidin-4-yl)pyrazol-3-yl]-2-phenylacetamide](/img/structure/B6128313.png)

![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B6128334.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)

![2-[2-(2,4-Dichlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]phenol](/img/structure/B6128384.png)
![N-(2-ethyl-6-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6128403.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6128410.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6128412.png)
